
4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride
Übersicht
Beschreibung
4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride is an organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an aminomethyl group and two fluorine atoms attached to a benzoic acid core, with the hydrochloride salt form enhancing its solubility and stability.
Biochemische Analyse
Biochemical Properties
4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases. These interactions often involve the formation of hydrogen bonds and electrostatic interactions, which can influence the enzyme’s activity and stability. Additionally, this compound can bind to specific protein receptors, modulating their function and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in critical cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound may inhibit the activity of certain dehydrogenases by competing with their natural substrates, thereby affecting metabolic flux. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods or under harsh environmental conditions. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental. These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of key metabolites by modulating the activity of enzymes such as aminotransferases and dehydrogenases. Additionally, this compound can affect the synthesis and degradation of specific biomolecules, thereby altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Alternatively, this compound may accumulate in the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of 2,6-difluorobenzoic acid, followed by reduction to introduce the aminomethyl group. The final step involves the formation of the hydrochloride salt to improve the compound’s properties.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes controlled temperature and pressure conditions, as well as the use of catalysts to accelerate the reaction rates. The process is designed to be scalable and cost-effective for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the aminomethyl group or the benzoic acid core.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Research indicates that 4-(aminomethyl)-2,6-difluorobenzoic acid hydrochloride exhibits significant biological activity, particularly in the following areas:
- Antiviral Activity : Preliminary studies have shown that derivatives of this compound can inhibit HIV-1 variants, suggesting potential applications in antiviral therapies .
- Enzyme Modulation : The compound's aminomethyl group enhances binding affinity to various biological targets, allowing for modulation of enzyme activities. This property is crucial for developing enzyme inhibitors or activators.
- Anti-inflammatory Properties : The compound has been investigated for its role as a therapeutic agent for inflammatory diseases, particularly those involving integrin-dependent adhesion processes .
Pharmaceutical Development
This compound is being explored as a lead compound in drug discovery due to its favorable pharmacological profiles. It has been utilized in the development of various pharmaceutical formulations aimed at treating viral infections and inflammatory conditions.
Biochemical Studies
The compound serves as a non-ionic organic buffering agent in biochemical assays, especially in cell culture applications where maintaining a stable pH is critical. Its buffering capacity allows researchers to conduct experiments under controlled conditions without significant pH fluctuations .
Antiviral Research
A study published in Nature demonstrated that derivatives of 4-(aminomethyl)-2,6-difluorobenzoic acid showed promising results against HIV-1 by inhibiting the reverse transcriptase enzyme. This finding highlights its potential as a scaffold for developing new antiviral agents .
Enzyme Inhibition
Another research project focused on the inhibition of specific enzymes involved in inflammatory pathways. The results indicated that modifications to the aminomethyl group could enhance selectivity and potency against target enzymes involved in disease processes .
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance its binding affinity and stability. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)benzoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,6-Difluorobenzoic acid: Does not have the aminomethyl group, limiting its versatility in reactions.
4-(Aminomethyl)-2-fluorobenzoic acid: Contains only one fluorine atom, affecting its reactivity and stability.
Uniqueness
4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride is unique due to the combination of the aminomethyl group and two fluorine atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biologische Aktivität
4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a benzoic acid derivative with two fluorine atoms positioned at the 2 and 6 positions, along with an aminomethyl group at the para position. This structural configuration is crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains.
- Antiviral Properties : It has been tested for activity against HIV-1 variants, demonstrating potential as a therapeutic agent.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with enzyme active sites and other molecular targets. The fluorine atoms enhance binding affinity and specificity towards these targets.
Antimicrobial Activity
A study highlighted the compound's enhanced antimicrobial properties compared to its parent compounds. Modifications in the structure led to improved efficacy against various bacterial strains, indicating a potential for development into new antimicrobial agents .
Antiviral Activity
In research focused on HIV-1, derivatives of this compound were evaluated for their ability to inhibit reverse transcriptase (RT) activity. The results indicated that certain derivatives exhibited significantly improved inhibitory effects against both wild-type and NNRTI-resistant variants of HIV-1 .
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor in biochemical pathways. Its structural modifications can lead to variations in enzyme interactions, providing insights into developing selective inhibitors for therapeutic applications .
Case Studies
Eigenschaften
IUPAC Name |
4-(aminomethyl)-2,6-difluorobenzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-5-1-4(3-11)2-6(10)7(5)8(12)13;/h1-2H,3,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYWZRRXWHDFSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.